molecular formula C19H20N4O3 B10985557 N-(1,3-benzodioxol-5-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(1,3-benzodioxol-5-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10985557
M. Wt: 352.4 g/mol
InChI Key: KBYGUTBITVTIFA-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a compound with a complex structure. It belongs to the indole family and exhibits promising biological activities. Let’s explore its synthesis, reactions, applications, and more.

Preparation Methods

Synthetic Routes:: The synthetic route for this compound involves several steps. One approach is through a Pd-catalyzed C-N cross-coupling reaction. The specific conditions and reagents used in this process would need further investigation.

Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories can synthesize this compound for study and evaluation.

Chemical Reactions Analysis

Reactivity:: N-(1,3-benzodioxol-5-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide likely undergoes various reactions due to its functional groups. These may include oxidation, reduction, and substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could be used.

    Substitution: Nucleophilic substitution reactions may occur at specific positions.

Major Products:: The products formed during these reactions would depend on the specific reaction conditions and the substituents present.

Scientific Research Applications

Chemistry:: Researchers study this compound’s reactivity, stability, and potential as a building block for novel molecules.

Biology and Medicine::

Industry:: While not yet widely used in industry, its unique structure may inspire new drug candidates or functional materials.

Mechanism of Action

The precise mechanism by which N-(1,3-benzodioxol-5-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide exerts its effects remains an active area of research. It likely interacts with specific cellular components or signaling pathways.

Comparison with Similar Compounds

Comparing this compound with other indole derivatives highlights its distinct features. Unfortunately, I don’t have a list of similar compounds at the moment.

Properties

Molecular Formula

C19H20N4O3

Molecular Weight

352.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H20N4O3/c1-10(2)14-8-13(17-11(3)22-23(4)18(17)21-14)19(24)20-12-5-6-15-16(7-12)26-9-25-15/h5-8,10H,9H2,1-4H3,(H,20,24)

InChI Key

KBYGUTBITVTIFA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NC3=CC4=C(C=C3)OCO4)C

Origin of Product

United States

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